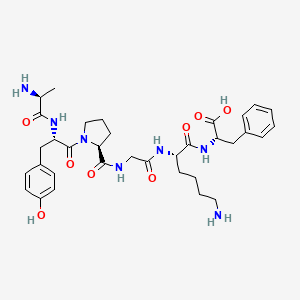

Gly-Arg-Ala-Asp-Ser-Pro

Vue d'ensemble

Description

H-Gly-Arg-Ala-Asp-Ser-Pro-OH est un peptide synthétique composé des acides aminés glycine, arginine, alanine, acide aspartique, sérine et proline. Ce peptide est souvent utilisé comme un contrôle inactif dans les études impliquant des inhibiteurs de la fibronectine. Il est connu pour son rôle dans divers processus biochimiques et physiologiques, en particulier dans l’adhésion cellulaire et les voies de signalisation .

Applications De Recherche Scientifique

H-Gly-Arg-Ala-Asp-Ser-Pro-OH has a wide range of applications in scientific research:

Chemistry: Used as a control peptide in studies involving fibronectin inhibitors.

Biology: Investigated for its role in cell adhesion and signaling pathways.

Medicine: Explored for potential therapeutic applications in wound healing and tissue engineering.

Industry: Utilized in the development of biomaterials and coatings for medical devices.

Mécanisme D'action

Le mécanisme d’action de H-Gly-Arg-Ala-Asp-Ser-Pro-OH implique son interaction avec les récepteurs et les protéines de surface cellulaire. Il agit comme un peptide de contrôle inactif pour les inhibiteurs de la fibronectine, ce qui signifie qu’il ne concurrence pas l’adénosine triphosphate (ATP) et ne présente pas de liaison réversible. Les effets du peptide sont médiés par sa séquence d’acides aminés spécifique, qui influence son affinité de liaison et son activité .

Analyse Biochimique

Biochemical Properties

Gly-Arg-Ala-Asp-Ser-Pro plays a significant role in biochemical reactions, particularly in studies involving integrin-binding peptides. This peptide does not bind to integrins, making it an ideal negative control in experiments designed to observe the role of Arg-Gly-Asp-binding integrins in cell adhesion and signaling . This compound interacts with various biomolecules, including integrins, but does not induce the same responses as integrin-binding peptides. This interaction is crucial for understanding the specificity and function of integrin-binding peptides in cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in studies involving cell adhesion and signaling pathways. As a non-binding peptide, this compound does not activate integrin-mediated signaling pathways, making it a valuable tool for studying the effects of integrin-binding peptides on cell function . This peptide can be used to observe the baseline cellular responses in the absence of integrin activation, providing a clearer understanding of the specific effects of integrin-binding peptides on cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with integrins without inducing integrin-mediated responses. This peptide does not bind to integrins, thereby preventing the activation of downstream signaling pathways that are typically triggered by integrin-binding peptides . By serving as a negative control, this compound helps researchers identify the specific molecular interactions and pathways activated by integrin-binding peptides, such as Arg-Gly-Asp-Ser and Gly-Arg-Gly-Asp-Ser-Pro.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, depending on its stability and degradation. This peptide is typically stable when stored at -20°C and protected from light . Long-term studies have shown that this compound maintains its non-binding properties, making it a reliable negative control for extended experiments. Any degradation of the peptide could potentially affect its efficacy as a control, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. As a non-binding peptide, it is generally used in controlled experiments to observe the baseline effects in the absence of integrin activation . High doses of this compound have not been associated with toxic or adverse effects, making it a safe and effective control in animal studies. It is essential to determine the appropriate dosage for each specific experiment to ensure accurate and reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to integrin signaling. Although it does not bind to integrins, it can influence the overall metabolic flux by serving as a control in studies involving integrin-binding peptides . This peptide does not interact with specific enzymes or cofactors, but its presence can help researchers understand the metabolic changes induced by integrin-binding peptides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its non-binding nature. This peptide does not interact with specific transporters or binding proteins, allowing it to remain relatively stable and evenly distributed in cellular environments . Its non-binding properties make it an ideal control for studying the transport and distribution of integrin-binding peptides.

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, it remains evenly distributed within the cellular environment . This non-specific localization is beneficial for its role as a negative control, allowing researchers to observe the baseline subcellular distribution in the absence of integrin binding.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Gly-Arg-Ala-Asp-Ser-Pro-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Fixation du premier acide aminé : Le premier acide aminé, la glycine, est fixé à la résine.

Déprotection : Le groupe protecteur de l’acide aminé est retiré pour permettre l’ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, l’arginine, est couplé à la chaîne peptidique croissante à l’aide d’un réactif de couplage tel que la N,N’-diisopropylcarbodiimide (DIC) ou le 1-hydroxybenzotriazole (HOBt).

Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé suivant (alanine, acide aspartique, sérine et proline).

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

En milieu industriel, la production de H-Gly-Arg-Ala-Asp-Ser-Pro-OH suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, et la chromatographie liquide haute performance (HPLC) est utilisée pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

H-Gly-Arg-Ala-Asp-Ser-Pro-OH peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu sérine peut être oxydé pour former un groupe hydroxyle.

Réduction : Le peptide peut être réduit pour rompre les liaisons disulfures s’il en existe.

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres acides aminés pour étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂) ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d’acides aminés et réactifs de couplage tels que DIC ou HOBt.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la sérine peut donner un peptide hydroxylé, tandis que la réduction peut donner un peptide avec des liaisons disulfures rompues .

Applications de la recherche scientifique

H-Gly-Arg-Ala-Asp-Ser-Pro-OH a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme peptide de contrôle dans les études impliquant des inhibiteurs de la fibronectine.

Biologie : Investigué pour son rôle dans l’adhésion cellulaire et les voies de signalisation.

Médecine : Exploré pour des applications thérapeutiques potentielles dans la cicatrisation des plaies et le génie tissulaire.

Industrie : Utilisé dans le développement de biomatériaux et de revêtements pour dispositifs médicaux.

Comparaison Avec Des Composés Similaires

Composés similaires

H-Gly-Arg-Gly-Asp-Ser-Pro-OH : Un autre peptide avec une séquence similaire mais qui inclut la glycine au lieu de l’alanine.

H-Arg-Gly-Asp-Ser-OH : Un peptide plus court avec une séquence similaire.

H-Gly-Pro-Arg-Pro-OH : Un peptide avec une séquence différente mais des propriétés fonctionnelles similaires.

Unicité

H-Gly-Arg-Ala-Asp-Ser-Pro-OH est unique en raison de sa séquence spécifique d’acides aminés, qui confère des propriétés biochimiques distinctes. Son rôle de peptide de contrôle inactif pour les inhibiteurs de la fibronectine le distingue des autres peptides ayant des séquences similaires .

Propriétés

IUPAC Name |

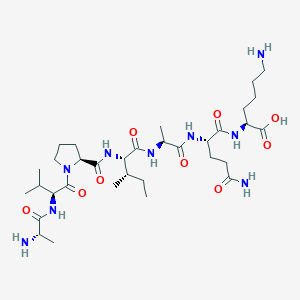

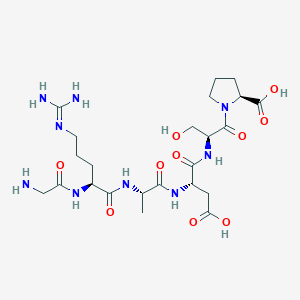

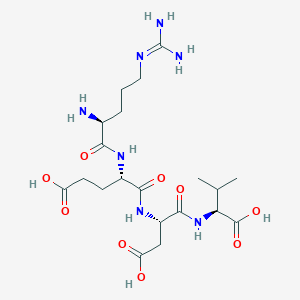

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

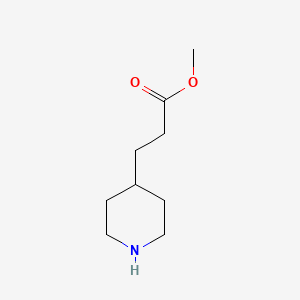

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?

A1: this compound serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.

Q2: Can you provide specific examples from the research papers where this compound was used as a control, and what did these studies reveal?

A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used this compound as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while this compound showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide](/img/structure/B1336617.png)